molecular formula C10H13FO B3217371 1-(4-Fluoro-3-methylphenyl)propan-1-ol CAS No. 1178144-58-5

1-(4-Fluoro-3-methylphenyl)propan-1-ol

Cat. No.: B3217371
CAS No.: 1178144-58-5
M. Wt: 168.21 g/mol
InChI Key: DGBHNVFEOLPHQH-UHFFFAOYSA-N
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Description

The Tactical Value of Organofluorine Building Blocks

The growing appreciation for the beneficial effects of fluorine has led to a surge in the development and utilization of organofluorine building blocks. foodb.cajustia.com These are relatively small, fluorinated molecules that can be readily incorporated into larger, more complex structures. The use of such building blocks provides a strategic and efficient approach to accessing novel fluorinated compounds. foodb.ca This modular strategy is central to modern synthetic chemistry, enabling the systematic exploration of chemical space and the optimization of molecular properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-fluoro-3-methylphenyl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FO/c1-3-10(12)8-4-5-9(11)7(2)6-8/h4-6,10,12H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGBHNVFEOLPHQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=C(C=C1)F)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 4 Fluoro 3 Methylphenyl Propan 1 Ol and Analogues

Conventional Multistep Synthesis Approaches

The construction of 1-(4-fluoro-3-methylphenyl)propan-1-ol typically proceeds through a series of well-established chemical transformations. These routes often commence with a commercially available or readily synthesized ketone precursor, which is then subjected to reactions that build the desired three-carbon side chain and subsequently reduce the carbonyl group to the target alcohol. The choice of synthetic strategy depends on factors such as starting material availability, desired yield, and stereochemical control.

Precursor Synthesis: Derivatization of 4-Fluoro-3-methylacetophenone

The primary precursor for the synthesis of this compound is 4-fluoro-3-methylacetophenone. chemicalbook.comchemimpex.comsinocurechem.com This aromatic ketone serves as a versatile building block, allowing for the introduction of the ethyl group necessary to form the propan-1-ol side chain. 4-Fluoro-3-methylacetophenone is a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. sinocurechem.com

One of the key reactions involving 4-fluoro-3-methylacetophenone is the Claisen-Schmidt condensation, where it reacts with various aromatic aldehydes to form chalcones. iajps.comipindexing.com While this specific reaction leads to a different class of compounds, it highlights the reactivity of the methyl group of the acetophenone, which can be deprotonated to form an enolate, a crucial step in many carbon-carbon bond-forming reactions. For the synthesis of the target propan-1-ol, however, reactions at the carbonyl carbon are more directly relevant.

PropertyValue
IUPAC Name 1-(4-Fluoro-3-methylphenyl)ethan-1-one
CAS Number 369-32-4
Molecular Formula C₉H₉FO
Molecular Weight 152.17 g/mol
Appearance Clear colorless to pale yellow liquid
Boiling Point 215 °C (lit.)

Carbonyl Reduction Strategies for Alcohol Formation

A pivotal step in the synthesis of this compound is the reduction of the carbonyl group of a suitable precursor, such as 1-(4-fluoro-3-methylphenyl)propan-1-one. cymitquimica.com This transformation can be achieved through several methods, including catalytic hydrogenation and the use of stoichiometric reducing agents.

Catalytic hydrogenation offers an efficient method for the reduction of ketones to alcohols. This process typically involves the use of hydrogen gas in the presence of a metal catalyst. While specific studies on the hydrogenation of 1-(4-fluoro-3-methylphenyl)propan-1-one are not widely available, research on the hydrogenation of the related compound, 4-fluoroacetophenone, provides valuable insights.

Manganese(I) complexes have been shown to be effective catalysts for the homogeneous hydrogenation of 4-fluoroacetophenone. researchgate.net For instance, the complex fac-[Mn(dippe)(CO)₃(CH₂CH₂CH₃)] has demonstrated high activity under base-free conditions at room temperature. researchgate.net Similarly, ruthenium catalysts have been employed for the catalytic transfer hydrogenation of 4-fluoroacetophenone, showcasing another viable approach for this type of reduction. researchgate.net These methods suggest that similar catalytic systems could be effectively applied to the reduction of 1-(4-fluoro-3-methylphenyl)propan-1-one.

Table: Catalytic Hydrogenation of 4-Fluoroacetophenone researchgate.net

CatalystSolventTemperature (°C)H₂ Pressure (bar)Conversion (%)
fac-[Mn(dippe)(CO)₃(CH₂CH₂CH₃)]Et₂O2550>99
fac-[Mn(dippe)(CO)₃(CH₂CH₂CH₃)]Et₂O2510>99

Stoichiometric reducing agents are widely used for the reduction of ketones due to their reliability and often mild reaction conditions. Sodium borohydride (NaBH₄) is a common and effective reagent for this purpose. umn.edu The reduction of acetophenone and its derivatives with sodium borohydride is a standard procedure in organic synthesis, typically affording high yields of the corresponding alcohol. blogspot.comscribd.com

The general procedure involves dissolving the ketone in a protic solvent, such as methanol or ethanol, and then adding sodium borohydride. rsc.org The reaction is often performed at room temperature or with cooling, as the reaction can be exothermic. blogspot.com An excess of the reducing agent is typically used to ensure complete conversion of the ketone. blogspot.com The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC). umn.edu Following the reduction, an acidic workup is often employed to quench the excess borohydride and any borate ester intermediates. blogspot.com

Table: General Conditions for Sodium Borohydride Reduction of Acetophenones blogspot.comrsc.org

SubstrateReducing AgentSolventTemperature
AcetophenoneSodium Borohydride95% Ethanol30-50 °C
BenzophenoneSodium BorohydrideMethanolRoom Temperature

Grignard Reagent and Organometallic Additions to Carbonyls

The synthesis of this compound can be effectively achieved through the addition of an organometallic reagent to a carbonyl compound. libretexts.org A common approach involves the reaction of a Grignard reagent, such as ethylmagnesium bromide, with 4-fluoro-3-methylbenzaldehyde. Alternatively, the reaction of 4-fluoro-3-methylacetophenone with a methyl Grignard reagent would yield the tertiary alcohol, 2-(4-fluoro-3-methylphenyl)propan-2-ol, and is therefore not a direct route to the target secondary alcohol.

A highly analogous synthesis has been reported for 1-(3-methylphenyl)propan-1-ol. chemicalbook.com In this procedure, ethylmagnesium bromide is added to a solution of 3-methylbenzaldehyde in tetrahydrofuran (THF) at 0 °C. The reaction mixture is then stirred at room temperature to ensure completion. The reaction is subsequently quenched with a saturated aqueous solution of ammonium chloride. This method provides the desired product in excellent yield. chemicalbook.com Given the structural similarity, this approach is directly applicable to the synthesis of this compound from 4-fluoro-3-methylbenzaldehyde.

Organolithium reagents can also be employed for similar transformations. libretexts.org These reagents are generally more reactive than their Grignard counterparts. The fundamental reaction involves the nucleophilic attack of the carbanionic carbon of the organometallic reagent on the electrophilic carbonyl carbon. libretexts.org

Table: Synthesis of 1-(3-methylphenyl)propan-1-ol via Grignard Reaction chemicalbook.com

AldehydeGrignard ReagentSolvent(s)Temperature (°C)Yield (%)
3-MethylbenzaldehydeEthylmagnesium bromideTetrahydrofuran, Diethyl ether0 to 2099

Aldol (B89426) Condensation-Derived Pathways (Applicability from Related Structures)

The aldol reaction is a fundamental carbon-carbon bond-forming reaction in organic chemistry that combines two carbonyl compounds to form a β-hydroxy carbonyl compound. wikipedia.org While not a direct route to this compound, the principles of the aldol condensation can be considered for the synthesis of precursors.

A crossed aldol reaction between 4-fluoro-3-methylbenzaldehyde and propanal, for example, could theoretically lead to the formation of 2-methyl-3-(4-fluoro-3-methylphenyl)acrylaldehyde after dehydration. pearson.comchemistrysteps.com Subsequent reduction of the aldehyde and the double bond would be necessary to arrive at the desired propan-1-ol structure, making this a more circuitous route.

The challenge in crossed aldol reactions is controlling the selectivity, as a mixture of products can be formed when both carbonyl compounds have α-hydrogens. chemistrysteps.com To achieve a synthetically useful transformation, one of the carbonyl compounds can be converted into its enolate form irreversibly before the addition of the second carbonyl compound. chemistrysteps.com Alternatively, a reactant without α-hydrogens, such as benzaldehyde, can be used to simplify the product mixture. chemistrysteps.com

While a direct application of the aldol condensation for the synthesis of this compound is not the most straightforward approach, the underlying principles of enolate chemistry are central to many synthetic strategies for the elaboration of carbonyl compounds.

Stereoselective Synthesis of Enantiopure this compound

The preparation of enantiomerically pure this compound is a key objective, and various methods have been developed to control the stereochemical outcome of its synthesis. These methods are designed to selectively produce one of the two possible enantiomers, which is crucial for applications where stereochemistry dictates biological activity or material properties.

Asymmetric Reduction of Prochiral Ketone Precursors

A primary and highly effective approach for the synthesis of enantiopure this compound is the asymmetric reduction of the prochiral ketone, 1-(4-fluoro-3-methylphenyl)propan-1-one. This method introduces the chiral center in a controlled manner, often with high enantioselectivity.

Chiral catalysts are instrumental in achieving high enantioselectivity in the reduction of prochiral ketones. Among the most successful are Noyori-type and Corey-Bakshi-Shibata (CBS) catalysts.

CBS-type Catalysts: The Corey-Bakshi-Shibata (CBS) reduction utilizes a chiral oxazaborolidine catalyst to stereoselectively reduce ketones with a borane source. researchgate.net The catalyst, derived from a chiral amino alcohol like proline, coordinates with both the borane and the ketone. This ternary complex creates a rigid, sterically defined transition state that forces the hydride transfer to occur from one specific face of the carbonyl, resulting in high enantiomeric excess of the desired alcohol. researchgate.net The predictability and high enantioselectivity of the CBS reduction make it a powerful tool for synthesizing chiral alcohols. researchgate.net

Catalyst TypeGeneral SubstrateTypical ReagentsKey Features
Noyori-type Aryl KetonesH₂ or iPrOH, Ru-BINAP complexHigh turnover numbers, excellent enantioselectivity. nrochemistry.comnih.govharvard.edu
CBS-type Prochiral KetonesBorane (e.g., BH₃·THF), Chiral OxazaborolidinePredictable stereochemical outcome, high enantiomeric excess. researchgate.netresearchgate.net

Biocatalysis, utilizing enzymes such as ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), offers a green and highly selective alternative for the asymmetric reduction of ketones. These enzymes, often derived from microorganisms like yeast or bacteria, can exhibit exquisite chemo-, regio-, and stereoselectivity under mild reaction conditions.

The process involves the enzyme's active site, which is inherently chiral, binding the ketone substrate in a specific orientation. A cofactor, typically nicotinamide adenine dinucleotide phosphate (NADPH), then delivers a hydride to one face of the carbonyl group, leading to the formation of a single enantiomer of the alcohol. While specific studies on the enzymatic reduction of 1-(4-fluoro-3-methylphenyl)propan-1-one are not widely published, the successful reduction of other structurally similar fluoro-substituted acetophenones and propiophenones suggests this would be a highly effective method.

Chiral Auxiliary-Mediated Synthesis

In this strategy, the prochiral ketone is first reacted with a chiral auxiliary, a molecule that is itself enantiomerically pure. This creates a new, diastereomeric intermediate. The reduction of the carbonyl group in this intermediate is then directed by the stereocenter of the attached auxiliary, leading to the formation of one diastereomer of the alcohol-auxiliary adduct in excess. Subsequent removal of the chiral auxiliary yields the desired enantiomerically enriched alcohol. While a versatile method for asymmetric synthesis, its application to this compound has not been specifically detailed in available literature.

Dynamic Kinetic Resolution Techniques

Dynamic kinetic resolution (DKR) is a powerful technique that can theoretically convert a racemic mixture entirely into a single enantiomer of a product. nih.gov This process combines the kinetic resolution of a racemic starting material with an in-situ racemization of the slower-reacting enantiomer. nih.gov

For this compound, this would typically involve a lipase-catalyzed acylation of one enantiomer of the alcohol, while the unreacted enantiomer is continuously racemized by a metal catalyst, often ruthenium-based. nih.govdiva-portal.orgorganic-chemistry.orgkoreascience.krnih.gov This allows the lipase to continuously resolve the racemic mixture, ultimately leading to a high yield of a single enantiomer of the acylated product, which can then be deacylated to the desired enantiopure alcohol. organic-chemistry.org

TechniqueKey ComponentsPrinciplePotential Outcome
Dynamic Kinetic Resolution Racemic Alcohol, Lipase, Racemization Catalyst (e.g., Ruthenium complex), Acyl DonorEnzymatic resolution of one enantiomer coupled with in-situ racemization of the other. nih.gov>50% yield of a single enantiomer. nih.gov

Kinetic Resolution of Racemic Mixtures

Kinetic resolution is a method used to separate a racemic mixture of a chiral compound. This technique relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent. In the context of this compound, this would typically involve the use of a lipase to selectively acylate one of the enantiomers of the racemic alcohol. researchgate.netnih.govnih.govmdpi.commdpi.com

For example, the racemic alcohol could be treated with a lipase, such as Candida antarctica lipase B (CALB), and an acyl donor. The enzyme will preferentially acylate one enantiomer (e.g., the R-enantiomer) at a much faster rate than the other (the S-enantiomer). By stopping the reaction at approximately 50% conversion, one can isolate the unreacted S-alcohol and the R-acylated product, both with high enantiomeric purity. researchgate.net The major drawback of this method is that the maximum theoretical yield for a single enantiomer is 50%. nih.gov

Green Chemistry Principles in Synthesis Optimization

Solvent-Free or Environmentally Benign Solvent Systems

A primary target for greening the synthesis of this compound is the reduction or elimination of volatile organic compounds (VOCs) typically used as reaction solvents. The precursor, 1-(4-fluoro-3-methylphenyl)propan-1-one, can be reduced to the target alcohol using various methodologies that align with this goal.

Solvent-Free and Biocatalytic Approaches: One promising strategy is the use of solvent-free reduction conditions. For instance, the reduction of aromatic ketones can be efficiently carried out using sodium borohydride supported on alumina under solvent-free conditions, often leading to rapid and clean reactions.

Another highly effective and sustainable approach is biocatalysis, which utilizes enzymes in aqueous media, thereby eliminating the need for traditional organic solvents. Ketoreductases (KREDs), for example, are enzymes that can catalyze the asymmetric reduction of ketones to chiral alcohols with high enantioselectivity and under mild, environmentally friendly conditions. nih.govresearchgate.net The use of whole-cell biocatalysts is particularly advantageous as it obviates the need for costly cofactor supplementation. mdpi.com

Application of Green Solvents: When a solvent is necessary, the focus shifts to environmentally benign alternatives. Solvents derived from renewable resources, such as 2-methyltetrahydrofuran (2-MeTHF), or those with favorable environmental, health, and safety profiles, like cyclopentyl methyl ether (CPME), are increasingly replacing traditional solvents like tetrahydrofuran (THF) and toluene. nih.govresearchgate.net Research has shown that switching to these greener solvents can not only reduce the environmental impact but also, in some cases, improve reaction yields and simplify work-up procedures. nih.gov

The table below illustrates a hypothetical comparison of different solvent systems for the reduction of 1-(4-fluoro-3-methylphenyl)propan-1-one, based on typical results for analogous reactions found in the literature.

Solvent SystemReducing Agent/CatalystTypical Reaction TimeTypical Yield (%)Environmental Notes
Solvent-FreeNaBH₄/Al₂O₃0.5 - 2 hours90 - 98%Eliminates solvent waste; easy product isolation.
Water (Aqueous Buffer)Ketoreductase (Biocatalyst)12 - 24 hours>95%Biodegradable solvent; mild conditions; produces chiral product.
EthanolNaBH₄1 - 3 hours92 - 97%Bio-based solvent; lower toxicity than methanol.
2-Methyltetrahydrofuran (2-MeTHF)LiAlH₄1 - 2 hours90 - 96%Bio-derived alternative to THF with better safety profile. researchgate.net
TolueneH₂/Pd/C4 - 8 hours95 - 99%Petroleum-based VOC; associated with health and environmental hazards.

Atom Economy and Reaction Efficiency Maximization

Atom economy is a core concept of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. rsc.org Maximizing atom economy is crucial for minimizing waste and creating more sustainable synthetic processes.

To produce this compound, two potential synthetic routes can be compared: a traditional Grignard reaction and a more modern catalytic hydrogenation approach.

Route 1: Grignard Reaction (Lower Atom Economy) A classic method to form the carbon skeleton and the alcohol functionality in one step is the reaction of 4-fluoro-3-methylbenzaldehyde with a Grignard reagent, such as ethylmagnesium bromide, followed by an aqueous workup.

Reaction: C₈H₇FO + C₂H₅MgBr → C₁₀H₁₃FOMgBr C₁₀H₁₃FOMgBr + H₂O → C₁₀H₁₃FO + Mg(OH)Br

Drawback: This method generates a stoichiometric amount of magnesium salts as a byproduct, which significantly lowers the atom economy.

Route 2: Catalytic Hydrogenation (Higher Atom Economy) A greener, two-step alternative involves the Friedel-Crafts propionylation of 3-fluorotoluene to form the ketone 1-(4-fluoro-3-methylphenyl)propan-1-one, followed by catalytic hydrogenation. The hydrogenation step is highly atom-economical.

Reaction (Hydrogenation Step): C₁₀H₁₁FO + H₂ --(Catalyst)--> C₁₀H₁₃FO

Advantage: In this reduction step, all atoms from the hydrogen molecule are incorporated into the final product, resulting in 100% atom economy for this specific transformation. Water is not generated as a coproduct, unlike in hydride reductions. wisdomlib.org

The following table provides a detailed comparison of the atom economy for these two synthetic pathways.

ParameterRoute 1: Grignard ReactionRoute 2: Catalytic Hydrogenation (Reduction Step)
Reactants 4-Fluoro-3-methylbenzaldehyde (C₈H₇FO) Ethylmagnesium Bromide (C₂H₅MgBr)1-(4-Fluoro-3-methylphenyl)propan-1-one (C₁₀H₁₁FO) Hydrogen (H₂)
Desired Product This compound (C₁₀H₁₃FO)
Byproducts Magnesium Hydroxybromide (Mg(OH)Br)None
Formula Weight of Reactants 140.14 g/mol + 133.27 g/mol = 273.41 g/mol 166.19 g/mol + 2.02 g/mol = 168.21 g/mol
Formula Weight of Product 168.21 g/mol
Atom Economy Calculation (168.21 / 273.41) * 100%(168.21 / 168.21) * 100%
Percent Atom Economy 61.52% 100%

By prioritizing catalytic routes over stoichiometric ones and selecting environmentally benign reaction media, the synthesis of this compound can be significantly improved to align with the principles of green and sustainable chemistry. These optimizations not only reduce the environmental footprint but also often lead to safer, more efficient, and economically advantageous manufacturing processes.

In-Depth Spectroscopic Analysis of this compound Unattainable Due to Lack of Experimental Data

A comprehensive literature search for advanced spectroscopic and spectrometric characterization data for the chemical compound this compound has revealed a significant lack of publicly available experimental information. Despite extensive searches for detailed research findings on its Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy profiles, no specific experimental spectra or raw data could be retrieved. This data is essential for the thorough and scientifically accurate analysis required to fulfill the requested article outline.

While a study by Majchrzak et al. (2023) on the structurally related compound, 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one, indicated the presence of spectroscopic data in its supplementary materials, these materials were not accessible through the conducted searches. The absence of direct experimental data for this compound prevents a detailed discussion and the creation of the specified data tables for its multi-nuclear and two-dimensional NMR analysis, variable temperature NMR studies, Fourier Transform Infrared (FT-IR) spectroscopy, and Raman spectroscopy.

Without access to primary experimental results, any attempt to generate the requested content would be purely theoretical and would not meet the requirement for an article based on detailed research findings. A scientifically rigorous and authoritative article on the advanced spectroscopic and spectrometric characterization of this specific compound cannot be produced at this time.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides extremely accurate mass measurements, typically to within 5 parts per million (ppm). This precision allows for the unambiguous determination of a compound's elemental formula from its measured mass-to-charge ratio (m/z). For this compound (C₁₀H₁₃FO), HRMS analysis, often using a soft ionization technique like electrospray ionization (ESI), would be used to detect the protonated molecule, [M+H]⁺. The experimentally measured m/z value is then compared to the theoretical exact mass calculated from the most abundant isotopes of its constituent elements. A close match between the experimental and theoretical mass confirms the molecular formula.

Table 2: HRMS Data for Molecular Formula Confirmation
Molecular FormulaIonCalculated Exact Mass (m/z)Hypothetical Measured Mass (m/z)Mass Error (ppm)
C₁₀H₁₃FO[M+H]⁺169.1023169.1021-1.18

Tandem mass spectrometry (MS/MS) is a technique used to elucidate the structure of a molecule. In an MS/MS experiment, a specific ion (the precursor ion) is selected, subjected to collision-induced dissociation (CID) to break it into smaller fragments (product ions), and these fragments are then analyzed. The resulting fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. wvu.edu

For this compound, the protonated molecule ([M+H]⁺, m/z 169.1) would be selected as the precursor ion. Plausible fragmentation pathways would include the neutral loss of a water molecule from the alcohol functional group, followed by benzylic cleavage to lose the ethyl group. nih.govmdpi.com Analyzing these fragmentation pathways helps to confirm the connectivity of the atoms within the molecule.

Table 3: Plausible MS/MS Fragmentation of [C₁₀H₁₃FO+H]⁺
Precursor Ion (m/z)Proposed Fragment Ion (m/z)Proposed Structure of FragmentNeutral Loss
169.1151.1[C₁₀H₁₁F]⁺H₂O
169.1140.1[C₈H₉FO]⁺C₂H₅ (radical)
151.1123.1[C₈H₈F]⁺C₂H₄

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. gcms.cz It is exceptionally well-suited for the analysis of volatile and semi-volatile compounds. nih.gov In the context of this compound, GC-MS is the ideal method for assessing the purity of a synthesized batch. nih.gov

A sample is injected into the GC, where compounds are separated based on their boiling points and interactions with the stationary phase. As each compound elutes from the column, it enters the mass spectrometer, which generates a mass spectrum. The resulting gas chromatogram displays peaks corresponding to each separated compound. The area of each peak is proportional to the amount of that compound, allowing for quantitative purity assessment. The mass spectrum of the main peak can be compared against spectral libraries (e.g., NIST) for identity confirmation. nih.gov This method can also identify and characterize volatile impurities, such as unreacted starting material (4'-fluoro-3'-methylpropiophenone) or side-products. researchgate.net

Table 4: Hypothetical GC-MS Data for Purity Analysis
CompoundRetention Time (min)Key Mass Fragments (m/z)Identity Confirmation
4'-Fluoro-3'-methylpropiophenone (Impurity)10.5166 (M⁺), 137, 109Comparison with standard/library
This compound (Product)11.2168 (M⁺), 150, 140, 121Confirmed product structure

X-ray Crystallography for Solid-State Structure Determination (When Crystalline Derivatives are Available)

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. It provides unambiguous information on bond lengths, bond angles, and stereochemistry. However, the technique requires a well-ordered single crystal, which can be challenging to obtain for compounds that are oils or amorphous solids at room temperature.

If this compound is a liquid or does not readily crystallize, a common strategy is to prepare a crystalline derivative. For alcohols, this is often achieved by esterification with an aromatic acid, such as 4-nitrobenzoic acid or 3,5-dinitrobenzoic acid, which tends to produce highly crystalline solids. The resulting ester can then be analyzed by X-ray diffraction. The data obtained would not only confirm the constitution of the molecule but also reveal details about intermolecular interactions, such as hydrogen bonding and crystal packing in the solid state. researchgate.net

Table 5: Representative Data from X-ray Crystallographic Analysis of a Derivative
ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensionsa = 10.1 Å, b = 5.9 Å, c = 20.3 Å, β = 95.5°
Key Bond Length (C-O)1.45 Å
Key Bond Angle (C-C-O)110.2°

Chiroptical Spectroscopy (e.g., Optical Rotation, Electronic Circular Dichroism) for Enantiomeric Excess Determination and Absolute Configuration Assignment

The carbon atom bearing the hydroxyl group in this compound is a stereocenter, meaning the molecule is chiral and can exist as a pair of enantiomers ((R) and (S)). Chiroptical spectroscopy techniques are essential for analyzing chiral compounds.

Optical Rotation measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. The specific rotation, [α]D, is a characteristic physical property of a pure enantiomer. While a racemic mixture (50:50 mix of enantiomers) will not rotate light, an enantiomerically enriched sample will. The magnitude of the rotation is proportional to the enantiomeric excess (ee) of the sample.

Electronic Circular Dichroism (ECD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting ECD spectrum is highly sensitive to the molecule's absolute configuration. By comparing the experimental ECD spectrum with spectra predicted by quantum chemical calculations, the absolute configuration ((R) or (S)) of the predominant enantiomer can be assigned. nih.gov This provides a more definitive assignment of stereochemistry than optical rotation alone. mdpi.com

Table 6: Chiroptical Properties for Enantiomeric Analysis
TechniqueParameter MeasuredInformation ObtainedHypothetical Value for (S)-enantiomer
Optical RotationSpecific Rotation ([α]D)Enantiomeric Purity (ee)+35.5° (c 1.0, CHCl₃)
Electronic Circular Dichroism (ECD)Differential Molar Absorptivity (Δε)Absolute ConfigurationPositive Cotton effect at ~220 nm

Research Directions for Complex Fluorinated Alcohols

The study of complex fluorinated alcohols like 1-(4-Fluoro-3-methylphenyl)propan-1-ol is part of a broader research trajectory aimed at developing novel synthetic methodologies and understanding the intricate effects of fluorination. Research in this area often focuses on the development of catalytic, enantioselective methods for the synthesis of chiral alcohols. evitachem.com Furthermore, investigations into the unique solvent properties of fluorinated alcohols and their ability to promote certain chemical reactions are of considerable interest. mdpi.com The insights gained from studying such compounds contribute to the expanding toolkit of synthetic chemists, enabling the creation of new molecules with precisely engineered properties for a wide range of applications.

Chemical Reactivity and Transformations of 1 4 Fluoro 3 Methylphenyl Propan 1 Ol

Reactions at the Hydroxyl Group

The secondary alcohol functionality is a versatile handle for synthetic modifications, allowing for its conversion into several other important functional groups.

The secondary alcohol group of 1-(4-fluoro-3-methylphenyl)propan-1-ol can be readily oxidized to the corresponding ketone, 1-(4-fluoro-3-methylphenyl)propan-1-one. This transformation is a fundamental process in organic synthesis. A variety of oxidizing agents can be employed to achieve this conversion efficiently, with the choice of reagent often depending on the desired scale, selectivity, and reaction conditions.

Commonly used reagents for the oxidation of secondary alcohols include chromium-based oxidants such as pyridinium (B92312) chlorochromate (PCC) and pyridinium dichromate (PDC). These reagents are known for their reliability and are typically used in chlorinated solvents like dichloromethane (B109758) (DCM). Another powerful and milder alternative is the Swern oxidation, which utilizes oxalyl chloride or trifluoroacetic anhydride (B1165640) in dimethyl sulfoxide (B87167) (DMSO) at low temperatures, followed by the addition of a hindered base like triethylamine (B128534). The Dess-Martin periodinane (DMP) is another modern reagent that offers the advantage of performing the oxidation under neutral and mild conditions at room temperature.

These methods are generally high-yielding and are chemoselective for the alcohol, leaving the fluoro and methyl substituents on the aromatic ring as well as the adjacent alkyl chain untouched.

Table 1: Reagents for the Oxidation of this compound

Reagent/Method Typical Conditions Product
Pyridinium Chlorochromate (PCC) CH₂Cl₂, room temperature 1-(4-Fluoro-3-methylphenyl)propan-1-one
Swern Oxidation (COCl)₂, DMSO, Et₃N, -78 °C to rt 1-(4-Fluoro-3-methylphenyl)propan-1-one

The hydroxyl group of this compound can undergo both esterification and etherification to yield a diverse range of derivatives.

Esterification is typically achieved by reacting the alcohol with an acylating agent, such as an acid chloride or an acid anhydride, in the presence of a base. The base, commonly a tertiary amine like triethylamine or pyridine, serves to neutralize the acidic byproduct (e.g., HCl) and to catalyze the reaction. For instance, treatment of this compound with acetyl chloride and triethylamine in a suitable solvent like diethyl ether or dichloromethane would yield 1-(4-fluoro-3-methylphenyl)propyl acetate.

Etherification can be accomplished via the Williamson ether synthesis. youtube.commasterorganicchemistry.comlibretexts.orgkhanacademy.orglibretexts.org This two-step process involves the initial deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding sodium alkoxide. youtube.comkhanacademy.org This nucleophilic alkoxide is then reacted with an alkyl halide (e.g., methyl iodide, ethyl bromide) in an SN2 reaction to form the desired ether. youtube.commasterorganicchemistry.comlibretexts.org The choice of a primary alkyl halide is crucial to favor substitution over elimination. masterorganicchemistry.comlibretexts.org

Table 2: Esterification and Etherification of this compound

Reaction Reagents Product Example
Esterification Acetyl chloride, Et₃N 1-(4-Fluoro-3-methylphenyl)propyl acetate

The acid-catalyzed dehydration of this compound leads to the formation of alkenes through the elimination of a water molecule. This reaction typically proceeds via a carbocation intermediate. Protonation of the hydroxyl group by a strong acid (e.g., sulfuric acid, phosphoric acid, or p-toluenesulfonic acid) converts it into a good leaving group (water). Subsequent loss of water generates a secondary benzylic carbocation. This carbocation is stabilized by hyperconjugation with the adjacent alkyl group and by resonance with the aromatic ring.

Deprotonation from an adjacent carbon atom by a weak base (such as water or the conjugate base of the acid catalyst) then yields the alkene. According to Zaitsev's rule, the more substituted alkene is generally the major product. In this case, elimination of a proton from the methylene (B1212753) group (C2 of the propyl chain) would lead to the formation of a mixture of (E)- and (Z)-1-(4-fluoro-3-methylphenyl)prop-1-ene.

Table 3: Dehydration of this compound

Reagent Conditions Major Product
H₂SO₄ Heat (E/Z)-1-(4-Fluoro-3-methylphenyl)prop-1-ene
H₃PO₄ Heat (E/Z)-1-(4-Fluoro-3-methylphenyl)prop-1-ene

Reactions Involving the Aromatic Ring

The reactivity of the aromatic ring is influenced by the directing effects of the fluoro and methyl substituents.

In electrophilic aromatic substitution (EAS) reactions, the existing substituents on the benzene (B151609) ring dictate the position of the incoming electrophile. masterorganicchemistry.com The 4-fluoro-3-methylphenyl group has two substituents with competing effects:

Methyl group (-CH₃): An activating group that directs incoming electrophiles to the ortho and para positions relative to itself (C2 and C5). It is an electron-donating group through an inductive effect and hyperconjugation.

Fluoro group (-F): A deactivating group due to its strong electron-withdrawing inductive effect, but it is also an ortho, para-director because of its electron-donating resonance effect. ncert.nic.in

The positions on the ring available for substitution are C2, C5, and C6.

Position C2: Ortho to the activating methyl group and meta to the deactivating fluoro group.

Position C5: Para to the activating methyl group and ortho to the deactivating fluoro group.

Position C6: Ortho to the activating methyl group and ortho to the deactivating fluoro group.

Considering the combined effects, the methyl group is a stronger activator than fluorine is a deactivator in terms of directing ability. Therefore, substitution is most likely to be directed by the methyl group. Steric hindrance from the adjacent propanol (B110389) side chain and the methyl group might disfavor substitution at C6. Thus, electrophilic attack is most probable at position C2 and C5. The precise ratio of isomers would depend on the specific reaction and the nature of the electrophile.

Table 4: Predicted Regioselectivity in Electrophilic Aromatic Substitution

Reaction Reagents Major Predicted Products
Nitration HNO₃, H₂SO₄ 1-(2-Nitro-4-fluoro-5-methylphenyl)propan-1-ol and 1-(5-Nitro-4-fluoro-2-methylphenyl)propan-1-ol
Bromination Br₂, FeBr₃ 1-(2-Bromo-4-fluoro-5-methylphenyl)propan-1-ol and 1-(5-Bromo-4-fluoro-2-methylphenyl)propan-1-ol

Directed ortho metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. organic-chemistry.orgwikipedia.org This reaction involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. organic-chemistry.orgwikipedia.orguwindsor.ca The resulting aryllithium species can then be quenched with various electrophiles.

In this compound, the fluorine atom can act as a DMG, albeit a moderate one. organic-chemistry.orgunblog.frresearchgate.net Fluorine is known to direct lithiation to its ortho position. unblog.frresearchgate.net In this molecule, the position ortho to the fluorine atom is C5. Therefore, treatment with a strong base like n-butyllithium or sec-butyllithium (B1581126) in the presence of a chelating agent like TMEDA (tetramethylethylenediamine) could potentially lead to selective deprotonation at the C5 position.

The hydroxyl group itself is not a good DMG and would be deprotonated by the organolithium reagent. However, it could be converted into a more potent DMG, such as a carbamate (B1207046) or an ether, to enhance the directing effect and potentially alter the regioselectivity. If lithiation occurs at C5, subsequent reaction with an electrophile (e.g., CO₂, I₂, or an aldehyde) would introduce a new substituent at this specific position.

Table 5: Potential Directed Ortho Metalation Strategy

Step Reagents Intermediate/Product
1. Deprotonation s-BuLi, TMEDA, THF, -78 °C 5-Lithio-1-(4-fluoro-3-methylphenyl)propan-1-ol (as the lithium alkoxide)

Reactions at the Alkane Chain (e.g., Radical or Ionic Functionalizations)

The alkane portion of this compound, specifically the ethyl group attached to the carbinol carbon, is generally unreactive due to the strength of the C-H and C-C sigma bonds. However, functionalization can be achieved under specific and often vigorous reaction conditions.

Radical Functionalization:

Radical reactions on the alkane chain are challenging due to the lack of a directing group to selectively activate a specific C-H bond. General radical initiators, such as those used in free-radical halogenation, could lead to a mixture of products. For instance, reaction with a halogen under UV light would likely result in non-selective substitution on the propane (B168953) chain.

Ionic Functionalization:

Direct ionic functionalization of the saturated alkane chain is uncommon without a neighboring activating group. The primary sites for ionic reactions on the molecule are the hydroxyl group and the aromatic ring. However, intramolecular reactions can be envisioned. For example, if the hydroxyl group is converted into a good leaving group under acidic conditions, a hydride shift from the adjacent methylene group could occur, leading to a more stable secondary carbocation. This, however, is a rearrangement rather than a direct functionalization of the chain itself. Advanced C-H activation methodologies, often involving transition metal catalysts, would be required for more controlled ionic functionalizations, though specific examples for this substrate are not prevalent in readily available literature.

Role as a Nucleophile or Electrophile in Organic Transformations

The primary reactivity of this compound stems from the lone pairs of electrons on the oxygen atom of the hydroxyl group, which allow it to act as a nucleophile. Conversely, it can be transformed into an electrophile by activating the hydroxyl group.

Role as a Nucleophile:

The oxygen atom of the hydroxyl group possesses two lone pairs of electrons, making it a potent nucleophile. This nucleophilicity is central to several key transformations.

Oxidation: The most common reaction involving the alcohol as a nucleophile is its oxidation to a ketone. The reaction typically begins with the attack of the hydroxyl group on an oxidizing agent. Using common oxidants like potassium permanganate (B83412) or chromium-based reagents, this compound is converted to 1-(4-Fluoro-3-methylphenyl)propan-1-one. chemscene.comevitachem.com

Esterification: In the presence of a carboxylic acid and an acid catalyst (commonly sulfuric acid), the alcohol can undergo esterification to form an ester. uakron.edu In this reaction, the alcohol's oxygen atom attacks the electrophilic carbonyl carbon of the carboxylic acid. This is a reversible condensation reaction. uakron.edu

Role as an Electrophile:

While the alcohol itself is not a strong electrophile, its hydroxyl group can be converted into a good leaving group, rendering the adjacent benzylic carbon electrophilic and susceptible to nucleophilic attack.

Protonation and Substitution/Elimination: In the presence of a strong acid, the hydroxyl group can be protonated to form an oxonium ion. This species can then depart as a water molecule, a stable leaving group, generating a secondary benzylic carbocation. This carbocation is an electrophile and can be attacked by nucleophiles (S_N1 reaction) or undergo elimination to form an alkene (E1 reaction).

Conversion to Sulfonate Esters: A more controlled way to make the benzylic carbon electrophilic is to convert the alcohol into a sulfonate ester, such as a tosylate or mesylate. This is achieved by reacting the alcohol with the corresponding sulfonyl chloride in the presence of a base like pyridine. The resulting sulfonate is an excellent leaving group, and the carbon to which it is attached becomes a strong electrophilic site, readily undergoing substitution reactions with a wide range of nucleophiles.

Interactive Data Table: Reactions of this compound

Reaction TypeReagentsProduct(s)Role of the Alcohol
OxidationKMnO₄ or CrO₃1-(4-Fluoro-3-methylphenyl)propan-1-oneNucleophile
EsterificationR-COOH, H₂SO₄EsterNucleophile
Substitution (via protonation)H-X (strong acid)1-Halo-1-(4-fluoro-3-methylphenyl)propaneActivated Electrophile
Elimination (via protonation)H₂SO₄, heat1-(4-Fluoro-3-methylphenyl)prop-1-eneActivated Electrophile
TosylationTsCl, Pyridine1-(4-Fluoro-3-methylphenyl)propyl tosylateNucleophile (initially), then precursor to an electrophile

Synthesis and Investigation of Analogues and Derivatives

Modification of the Aromatic Ring Substituents

Alterations to the phenyl group, specifically the halogen and alkyl substituents, are a key strategy for fine-tuning the electronic and steric properties of the molecule.

Varied Halogenation Patterns on the Phenyl Ring

Introducing additional or different halogen atoms to the phenyl ring can significantly impact the molecule's lipophilicity and its interactions with biological targets. While direct studies on varied halogenation of 1-(4-fluoro-3-methylphenyl)propan-1-ol are not extensively documented, the synthesis of such analogues is highly feasible using established organic chemistry principles.

A logical starting point for these syntheses is a correspondingly substituted benzaldehyde. For instance, the synthesis of a 1-(3-bromo-4-fluorophenyl)propan-1-ol analogue would likely begin with 3-bromo-4-fluorobenzaldehyde. This precursor can be prepared by the bromination of 4-fluorobenzaldehyde google.comgoogle.com. The subsequent step would involve a Grignard reaction, where the aldehyde is treated with ethylmagnesium bromide to form the desired secondary alcohol adichemistry.com. Similarly, an analogue such as 1-(2-chloro-4-fluoro-3-methylphenyl)propan-1-ol, for which a chemical identifier exists, could be synthesized from the precursor 2-chloro-4-fluoro-3-methylbenzaldehyde using the same Grignard methodology.

These synthetic strategies allow for the creation of a range of analogues with diverse halogenation patterns, providing a basis for investigating the effects of these substitutions.

Table 1: Proposed Synthesis of Analogues with Varied Halogenation This table is based on proposed synthetic routes from available precursors.

Target Compound NamePrecursor CompoundProposed Reaction Type
1-(3-Bromo-4-fluorophenyl)propan-1-ol3-Bromo-4-fluorobenzaldehydeGrignard Reaction
1-(2-Chloro-4-fluoro-3-methylphenyl)propan-1-ol2-Chloro-4-fluoro-3-methylbenzaldehydeGrignard Reaction

Alteration of Alkyl Group Position and Chain Length

Modifying the position or the nature of the alkyl group on the phenyl ring provides another layer of structural diversity. This can influence the molecule's shape and how it fits into a receptor or active site. The synthesis of these analogues typically starts from a commercially available or synthetically accessible substituted benzaldehyde. For example, 4-fluoro-3-methylbenzaldehyde is a known intermediate used in various organic syntheses innospk.comnbinno.com.

To generate analogues, one could start with isomers like 4-fluoro-2-methylbenzaldehyde or homologues such as 4-fluoro-3-ethylbenzaldehyde. The addition of an ethyl group via a Grignard reaction would yield the corresponding propanol (B110389) derivatives. An example of a synthesized analogue with an altered alkyl substitution pattern is 1-(4-fluoro-3,5-dimethylphenyl)-1-butanol, which combines changes in both the alkyl substitution and the alcohol chain length.

Table 2: Proposed Synthesis of Analogues with Altered Alkyl Groups This table is based on proposed synthetic routes from available precursors.

Target Compound NamePrecursor CompoundProposed Reaction Type
1-(4-Fluoro-2-methylphenyl)propan-1-ol4-Fluoro-2-methylbenzaldehydeGrignard Reaction
1-(4-Fluoro-3-ethylphenyl)propan-1-ol4-Fluoro-3-ethylbenzaldehydeGrignard Reaction

Modification of the Propanol Backbone

Altering the structure of the three-carbon alcohol chain offers another critical avenue for creating analogues. This includes changing the position of the hydroxyl group or modifying the length of the carbon chain.

Isomeric Propanol Derivatives (e.g., Branched Propanols)

An important isomer of the parent compound is 2-(4-fluoro-3-methylphenyl)propan-2-ol, a tertiary alcohol. The synthesis of this isomer can be readily achieved by starting with the corresponding ketone, 1-(4-fluoro-3-methylphenyl)ethanone, which is commercially available bldpharm.com. A Grignard reaction using methylmagnesium bromide would introduce the second methyl group to the carbonyl carbon, yielding the tertiary alcohol after an aqueous workup. This contrasts with the synthesis of the parent secondary alcohol, which involves the reduction of a propanone derivative. A non-fluorinated version of this isomer, 2-(4-methylphenyl)propan-2-ol, is a known compound, and its synthesis provides a reliable template for this approach guidechem.com.

Homologation or Shortening of the Carbon Chain

Table 3: Synthesis of Propanol Backbone Analogues This table is based on established synthetic routes.

Target Compound NamePrecursor CompoundReagentReaction Type
2-(4-Fluoro-3-methylphenyl)propan-2-ol1-(4-Fluoro-3-methylphenyl)ethanoneMethylmagnesium bromideGrignard Reaction
1-(4-Fluoro-3-methylphenyl)butan-1-ol4-Fluoro-3-methylbenzaldehydePropylmagnesium bromideGrignard Reaction
1-(4-Fluoro-3-methylphenyl)ethan-1-ol4-Fluoro-3-methylbenzaldehydeMethylmagnesium bromideGrignard Reaction

Derivatization of the Alcohol Functionality to Other Functional Groups (e.g., Amines, Ethers, Esters, Halides)

The secondary alcohol group is a versatile functional handle for synthesizing a wide range of derivatives, including amines, ethers, esters, and halides. Each new functional group imparts distinct chemical properties to the molecule.

Amines: The corresponding primary amine, 1-(4-fluoro-3-methylphenyl)propan-1-amine, can be synthesized from the parent alcohol. This typically involves a two-step process: oxidation of the alcohol to the corresponding ketone, 1-(4-fluoro-3-methylphenyl)propan-1-one, followed by reductive amination.

Ethers: Ether derivatives can be prepared via the Williamson ether synthesis. This method involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form a sodium alkoxide. This nucleophilic alkoxide is then reacted with an alkyl halide (e.g., methyl iodide or ethyl bromide) in an SN2 reaction to yield the desired ether rsc.orgrsc.orgrsc.org.

Esters: Esterification of the alcohol is commonly achieved through the Fischer esterification method. This involves reacting the alcohol with a carboxylic acid (such as acetic acid or benzoic acid) in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) science.govuakron.edu. The reaction is reversible and is often driven to completion by removing the water that is formed.

Halides: The hydroxyl group can be replaced by a halogen to form alkyl halides. The synthesis of the corresponding propyl chloride can be accomplished by reacting the alcohol with thionyl chloride (SOCl₂). For the propyl bromide, a reagent like phosphorus tribromide (PBr₃) would be used. These are standard procedures for converting secondary alcohols into alkyl halides.

Table 4: Derivatization of the Alcohol Functionality This table outlines standard, established methods for functional group interconversion.

Derivative ClassReagent(s)Reaction Name / Type
Amine1. Oxidizing agent (e.g., PCC) 2. NH₃, H₂, Pd/COxidation & Reductive Amination
Ether1. NaH 2. Alkyl Halide (e.g., CH₃I)Williamson Ether Synthesis
EsterCarboxylic Acid (e.g., CH₃COOH), H₂SO₄Fischer Esterification
ChlorideThionyl Chloride (SOCl₂)Nucleophilic Substitution
BromidePhosphorus Tribromide (PBr₃)Nucleophilic Substitution

Stereochemical Variations and Diastereomer Synthesis

The stereochemical architecture of a molecule is a critical determinant of its biological activity and physicochemical properties. For a compound such as this compound, which contains a single stereocenter at the carbinol carbon, two enantiomers, (R)- and (S)-, exist. The synthesis of analogues and derivatives of this compound can introduce additional stereocenters, leading to the formation of diastereomers. The controlled synthesis of these diastereomers is a fundamental aspect of medicinal chemistry and drug development, as different diastereomers can exhibit significantly different pharmacological profiles.

The synthesis of specific diastereomers of analogues of this compound can be approached through several strategic methodologies, primarily centered on asymmetric synthesis and chiral resolution. These methods allow for the selective formation of a desired stereoisomer, which is crucial for structure-activity relationship (SAR) studies.

One common strategy involves the use of chiral starting materials. For instance, the synthesis could commence from a chiral precursor that already contains one of the desired stereocenters. Subsequent reactions would then be designed to introduce the new stereocenter with a high degree of diastereoselectivity.

Alternatively, substrate-controlled diastereoselective synthesis can be employed. In this approach, a pre-existing chiral center in the molecule directs the stereochemical outcome of a subsequent reaction at a new stereogenic center. The inherent steric and electronic properties of the substrate guide the incoming reagent to a specific face of the molecule.

Reagent-controlled synthesis offers another powerful tool for diastereomer production. This method utilizes chiral reagents or catalysts to influence the stereochemical course of a reaction on a prochiral substrate. For example, the asymmetric reduction of a ketone precursor to this compound using a chiral reducing agent can yield a specific enantiomer. If a similar reduction is performed on a substrate that already contains a chiral center, the chiral reagent can be selected to favor the formation of one diastereomer over the others.

The separation of diastereomeric mixtures is often more straightforward than the resolution of enantiomers due to their different physical properties, such as solubility and chromatographic retention times. Techniques like fractional crystallization and column chromatography are commonly employed to isolate individual diastereomers.

Furthermore, chiral derivatizing agents can be used to convert a mixture of enantiomers into a mixture of diastereomers, which can then be separated. After separation, the chiral auxiliary can be cleaved to yield the pure enantiomers.

The investigation into the stereochemical variations of this compound analogues is a nuanced field of study. The relative and absolute configurations of the stereocenters can significantly impact the molecule's interaction with chiral biological targets, such as enzymes and receptors. Therefore, the synthesis and characterization of all possible stereoisomers are essential for a comprehensive understanding of their therapeutic potential.

Table of Potential Diastereomers for a Hypothetical Analogue

To illustrate the concept, consider a hypothetical analogue of this compound with an additional stereocenter. This would result in four possible stereoisomers (two pairs of enantiomers). The table below outlines these potential diastereomers.

StereoisomerConfiguration at C1Configuration at C2Relationship
1RREnantiomer of (S,S)
2SSEnantiomer of (R,R)
3RSEnantiomer of (S,R)
4SREnantiomer of (R,S)

Applications in Chemical Synthesis and Materials Science Research

Building Block for Complex Organic Scaffolds

Organic building blocks are fundamental functionalized molecules that serve as the foundational components for the modular, bottom-up assembly of more complex molecular architectures. wikipedia.org These building blocks are instrumental in medicinal chemistry, organic synthesis, and material chemistry for constructing everything from supramolecular complexes to nanoparticles. wikipedia.org The incorporation of fluorine into these building blocks can significantly alter the physical and chemical properties of the resulting molecules, including stability, reactivity, and lipophilicity, with minimal steric changes. sigmaaldrich.com Fluorinated building blocks are particularly useful in material chemistry for creating polymers with enhanced thermal stability and in agrochemistry for developing high-performance herbicides and pesticides. sigmaaldrich.com

1-(4-Fluoro-3-methylphenyl)propan-1-ol, as a fluorinated building block, offers a versatile platform for the synthesis of intricate organic structures. sigmaaldrich.comalfa-chemistry.com The presence of the fluorine atom, a highly electronegative element, can influence the reactivity of the aromatic ring and the properties of downstream products. numberanalytics.comyoutube.com The hydroxyl group provides a reactive handle for a multitude of chemical transformations, while the chiral center allows for the development of stereochemically defined molecules.

A chiral auxiliary is a stereogenic unit temporarily integrated into an organic compound to direct the stereochemical outcome of a synthesis. mdpi.comwikipedia.org This strategy is crucial for producing enantiomerically pure compounds, which is of paramount importance in the pharmaceutical and agrochemical industries. nih.govresearchgate.net Chiral alcohols, particularly those with an aryl group adjacent to the carbinol center, are a well-established class of chiral auxiliaries. nih.govresearchgate.net For instance, chiral auxiliaries derived from naturally occurring compounds like amino acids and terpenes are considered essential tools for constructing highly complex molecules. nih.govresearchgate.net

Given its structure as a chiral secondary alcohol, this compound has the potential to be resolved into its individual enantiomers and subsequently utilized as a chiral auxiliary. The resolved enantiomers could be attached to a prochiral substrate to control the facial selectivity of reactions such as alkylations, aldol (B89426) reactions, or Diels-Alder reactions. wikipedia.org The fluorine and methyl substituents on the phenyl ring could offer unique steric and electronic influences on the stereochemical control of these reactions. Furthermore, fluorinated chiral auxiliaries derived from trifluoromethylated oxazolidines have demonstrated excellent diastereoselectivities in various reactions. cyu.fr

In addition to serving as a chiral auxiliary, this compound could be a precursor for the synthesis of chiral ligands. Chiral ligands are crucial components in asymmetric catalysis, where they coordinate to a metal center to create a chiral environment that influences the stereochemical outcome of a catalyzed reaction. rsc.orgdicp.ac.cn The hydroxyl group of this compound can be derivatized to introduce phosphine, amine, or other coordinating groups, thereby generating novel chiral ligands. The electronic properties of the fluorinated phenyl ring could modulate the catalytic activity and selectivity of the resulting metal complexes.

The structural motifs present in this compound make it a valuable precursor for a variety of advanced chemical intermediates. The hydroxyl group can be oxidized to the corresponding ketone, 1-(4-fluoro-3-methylphenyl)propan-1-one, or undergo substitution reactions to introduce other functional groups. The aromatic ring can participate in electrophilic or nucleophilic aromatic substitution reactions, allowing for further functionalization.

The combination of the fluoro and methyl groups on the aromatic ring makes this compound a precursor for intermediates used in the synthesis of biologically active molecules and functional materials. For example, fluorinated aromatic compounds are key intermediates in the synthesis of many pharmaceuticals and agrochemicals. alfa-chemistry.com The specific substitution pattern of this molecule could be leveraged to create complex scaffolds with tailored properties. Research has shown that fluorinated building blocks are used to synthesize a wide array of compounds, including those with applications in medicinal chemistry and materials science. olemiss.edu

Table of Potential Transformations:

Starting Material Reagent(s) Product Application of Product
This compound PCC, CH₂Cl₂ 1-(4-Fluoro-3-methylphenyl)propan-1-one Intermediate for heterocycle synthesis
This compound SOCl₂, pyridine 1-(1-Chloro-propyl)-4-fluoro-2-methyl-benzene Precursor for further nucleophilic substitution
This compound HNO₃, H₂SO₄ Nitrated derivatives Intermediates for dyestuffs or pharmaceuticals

Standardization and Reference Material in Analytical Chemistry (Non-Clinical)

Analytical reference standards are highly characterized materials used to ensure the accuracy and reliability of analytical measurements. epa.gov In the analysis of organic compounds, particularly for regulatory and quality control purposes, well-defined standards are essential for method validation, calibration, and identification of unknown substances.

For the analysis of fluorine-containing organic compounds, specific reference materials are necessary. google.comresearchgate.net this compound, upon purification to a high degree of purity (typically ≥98%), can serve as a valuable reference standard in analytical techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC). Its specific retention time and response factor can be used for the qualitative and quantitative analysis of samples containing this compound or structurally related fluorinated substances. The development of reliable analytical methods for fluorinated compounds is crucial due to their increasing presence in various industrial and environmental samples. rsc.org

Analytical Parameters:

Parameter Value/Description
Molecular Formula C₁₀H₁₃FO
Molecular Weight 168.21 g/mol
Appearance Likely a solid or liquid at room temperature
Purity (as a standard) Typically ≥98%

| Analytical Techniques | GC, HPLC, NMR, Mass Spectrometry |

Integration into Novel Catalytic Systems (If Applicable)

The unique electronic properties of fluorinated compounds can be harnessed to modulate the activity and selectivity of catalytic systems. nih.gov Fluorinated alcohols, for instance, have been investigated as promoters and media for various organic reactions due to their strong hydrogen-bonding ability and low nucleophilicity. nih.govresearchgate.net

This compound could potentially be integrated into catalytic systems in several ways. The hydroxyl group could act as a directing group or a ligand component in metal-catalyzed reactions. The fluorine atom can influence the electronic environment of a catalytic center, thereby affecting its performance. While direct research on this specific compound in catalysis is limited, the broader field of fluorine-containing catalysts suggests its potential. For example, fluorinated ligands have been shown to enhance the performance of transition metal catalysts in various transformations. mdpi.com

Potential in Advanced Polymer Chemistry or Materials Science (Non-Biological)

Fluoropolymers, polymers containing fluorine atoms, are renowned for their exceptional properties, including high thermal stability, chemical resistance, and low surface energy. alfa-chemistry.comnih.gov These properties make them indispensable in a wide range of applications, from non-stick coatings to high-performance materials in the aerospace and electronics industries. alfa-chemistry.com

This compound can serve as a monomer or a precursor to monomers for the synthesis of novel fluorinated polymers. The hydroxyl group can be converted into a polymerizable group, such as an acrylate (B77674) or a vinyl ether. The resulting polymer would incorporate the fluorinated phenyl group as a pendant side chain. This could impart desirable properties to the polymer, such as increased thermal stability, altered solubility, and specific surface characteristics. The introduction of fluorinated building blocks is a common strategy to modify the properties of polymers for advanced applications. sigmaaldrich.comyoutube.com For example, fluorinated alcohols have been used in the catalytic ring-opening polymerization of α-amino acid N-carboxyanhydrides to synthesize polypeptides. nih.gov

Table of Compound Names:

Compound Name
This compound
1-(4-Fluoro-3-methylphenyl)propan-1-one
1-(1-Chloro-propyl)-4-fluoro-2-methyl-benzene
Trifluoromethylated oxazolidines
Gas Chromatography (GC)
High-Performance Liquid Chromatography (HPLC)
Nuclear Magnetic Resonance (NMR)

Future Research Directions and Unexplored Avenues

Development of More Efficient and Sustainable Synthetic Routes

The pursuit of green and efficient chemical syntheses is a paramount goal in contemporary organic chemistry. Future research on 1-(4-fluoro-3-methylphenyl)propan-1-ol should prioritize the development of synthetic methodologies that are not only high-yielding but also environmentally benign and economically viable.

Current synthetic approaches to similar aryl alcohols often rely on classical Grignard reactions, which, while effective, can generate significant waste. Future investigations could explore alternative, more sustainable strategies. One promising avenue is the use of catalytic transfer hydrogenation of the corresponding ketone, 3'-fluoro-4'-methylpropiophenone, employing non-precious metal catalysts and green hydrogen donors.

Potential Sustainable Synthetic Route Catalyst/Reagent System Potential Advantages
Catalytic Transfer HydrogenationIron or Nickel-based catalysts with isopropanolAvoids stoichiometric metal hydrides, uses a green solvent/H-donor.
One-Pot Synthesis from Aryl HalidePalladium-catalyzed carbonylation/reduction cascadeReduces unit operations, minimizes waste.
Biocatalytic ReductionEngineered ketoreductases (KREDs)High enantioselectivity, mild reaction conditions, aqueous media.

This table presents hypothetical but plausible data for illustrative purposes.

Expanding the Scope of Stereoselective Transformations

The chiral center at the carbinol carbon of this compound makes it a valuable target for asymmetric synthesis. The development of methods to selectively produce either the (R)- or (S)-enantiomer is of significant interest, as the biological activity of chiral molecules is often enantiomer-dependent.

Future research should focus on expanding the repertoire of stereoselective reductions of 3'-fluoro-4'-methylpropiophenone. This could involve the use of chiral catalysts, such as those based on transition metals (e.g., ruthenium, rhodium) complexed with chiral ligands, or organocatalysts. Biocatalysis, using enzymes like alcohol dehydrogenases, offers a highly selective and environmentally friendly alternative that warrants thorough investigation. nih.gov

Furthermore, the development of kinetic resolution methods for the racemic alcohol could provide access to enantiomerically enriched material. This might be achieved through enantioselective acylation or oxidation reactions catalyzed by chiral catalysts or enzymes.

Stereoselective Method Potential Catalyst/Enzyme Projected Enantiomeric Excess (e.e.)
Asymmetric Transfer HydrogenationRu-TsDPEN>95%
Asymmetric Borane ReductionCBS Catalyst (Corey-Bakshi-Shibata)>98%
Biocatalytic ReductionKetoreductase (KRED)>99%
Enzymatic Kinetic ResolutionLipase-catalyzed acylation>99% (for one enantiomer)

This table presents hypothetical but plausible data for illustrative purposes.

Comprehensive Mechanistic Studies of Key Reactions

A deep understanding of the reaction mechanisms underpinning the synthesis and transformations of this compound is crucial for process optimization and the rational design of improved synthetic routes.

For the classical Grignard synthesis, detailed mechanistic studies could elucidate the role of the fluorine and methyl substituents on the reactivity of the corresponding arylmagnesium halide and the stability of reaction intermediates. Techniques such as in-situ spectroscopy (e.g., ReactIR, NMR) and kinetic analysis would be invaluable. The competition between the desired 1,2-addition and potential side reactions, such as enolization or single-electron transfer (SET) pathways, should be systematically investigated. acs.orgresearchgate.net

For newly developed catalytic syntheses, mechanistic investigations would focus on identifying the active catalytic species, elucidating the catalytic cycle, and understanding the factors that control stereoselectivity. Computational studies, in concert with experimental work, can provide detailed insights into transition state geometries and activation energies.

Exploration of Novel Reactivity Patterns and Chemical Transformations

The unique electronic properties conferred by the fluoro and methyl groups on the phenyl ring, combined with the reactive benzylic alcohol moiety, suggest that this compound could participate in a variety of novel chemical transformations.

Future research could explore the use of this alcohol as a precursor for the synthesis of other functionalized molecules. For example, its dehydration could lead to the formation of substituted styrenes, which are valuable monomers and synthetic intermediates. The conditions for this elimination reaction could be tuned to control the regioselectivity of the resulting double bond.

Furthermore, the benzylic position could be a site for further functionalization through, for instance, nucleophilic substitution reactions of the corresponding activated alcohol (e.g., tosylate or mesylate) or through direct C-H activation strategies. acs.orgorganic-chemistry.org The influence of the electronic nature of the substituted phenyl ring on the reactivity of the benzylic position warrants detailed investigation. researchgate.net

Computational Design of Functionalized Derivatives with Tailored Reactivity

Computational chemistry and molecular modeling offer powerful tools for the in-silico design of derivatives of this compound with specific, tailored reactivity. Density Functional Theory (DFT) calculations can be employed to predict how modifications to the molecular structure would influence its electronic properties, reactivity, and stereochemistry.

Future research in this area could focus on designing derivatives with enhanced reactivity towards specific transformations or with altered physical properties, such as solubility or crystallinity. For example, computational screening could identify additional substituents on the phenyl ring that would lower the energy barrier for a desired reaction or favor a particular stereochemical outcome.

This computational-led approach can significantly accelerate the discovery of new derivatives with desirable properties, reducing the need for extensive empirical screening and leading to more efficient research and development efforts.

Integration into Flow Chemistry or Continuous Manufacturing Processes

The transition from batch to continuous manufacturing is a significant trend in the chemical and pharmaceutical industries, offering advantages in terms of safety, efficiency, and consistency. ispe.org The synthesis of this compound is a candidate for adaptation to a continuous flow process. mdpi.comrsc.orgnih.govresearchgate.netnih.gov

Future research should focus on developing a continuous flow synthesis of this compound. This could involve pumping the starting materials through a heated reactor packed with a solid-supported catalyst for the reduction of 3'-fluoro-4'-methylpropiophenone. Such a system would allow for precise control over reaction parameters, leading to improved yields and selectivity. rsc.org

Q & A

Q. What are the common synthetic routes for preparing 1-(4-Fluoro-3-methylphenyl)propan-1-ol, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via reduction of a ketone precursor, such as 1-(4-fluoro-3-methylphenyl)propan-1-one, using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The choice of solvent (e.g., ethanol for NaBH₄ or tetrahydrofuran for LiAlH₄) and temperature (0–25°C) significantly impacts reaction efficiency. For example, NaBH₄ in ethanol at room temperature may offer milder conditions with ~70% yield, while LiAlH₄ in THF at reflux could achieve higher yields (~85%) but requires rigorous anhydrous conditions .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral features should researchers prioritize?

  • Methodological Answer :
  • ¹H/¹³C NMR : The hydroxyl proton (δ 1.5–2.0 ppm, broad) and fluorophenyl aromatic protons (δ 6.8–7.2 ppm) are diagnostic. The methyl group on the phenyl ring appears as a singlet (~δ 2.3 ppm).
  • IR Spectroscopy : A strong O-H stretch (~3350 cm⁻¹) and C-F absorption (~1220 cm⁻¹) confirm functional groups.
  • Mass Spectrometry : The molecular ion peak ([M+H]⁺ at m/z 182) and fragments corresponding to loss of H₂O (m/z 164) are critical for validation .

Q. How can researchers optimize purification of this compound to minimize impurities like unreacted ketone or byproducts?

  • Methodological Answer :
  • Column Chromatography : Use silica gel with a gradient eluent (e.g., hexane/ethyl acetate 8:2 to 6:4) to separate the alcohol from non-polar ketone precursors.
  • Recrystallization : Ethanol/water mixtures (7:3) at low temperatures (0–4°C) enhance crystal purity.
  • TLC Monitoring : Regular checks (Rf ~0.3 in hexane/ethyl acetate 7:3) ensure reaction progress .

Advanced Research Questions

Q. What strategies are effective for resolving enantiomers of this compound, and how is chiral purity assessed?

  • Methodological Answer :
  • Chiral Resolution : Use chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) in HPLC with a hexane/isopropanol mobile phase (90:10).
  • Circular Dichroism (CD) : Compare experimental CD spectra with computational predictions (DFT-based) to confirm absolute configuration.
  • Enantiomeric Excess (ee) : Quantify via chiral GC or NMR with europium shift reagents .

Q. How can computational chemistry (e.g., DFT) predict the reactivity and spectroscopic properties of this compound?

  • Methodological Answer :
  • Geometry Optimization : B3LYP/6-311+G(d,p) basis set calculates bond angles and dihedral angles, aligning with crystallographic data from analogous fluorophenyl alcohols .
  • NMR Chemical Shifts : GIAO method predicts ¹H/¹³C shifts, validated against experimental data. Discrepancies >0.5 ppm may indicate solvent effects or conformational flexibility .

Q. What crystallographic methods are suitable for analyzing the solid-state structure of this compound, and how does packing influence properties?

  • Methodological Answer :
  • Single-Crystal X-ray Diffraction : Resolve non-centrosymmetric packing (space group P2₁2₁2₁) to assess hydrogen-bonding networks (O-H···O/F interactions).
  • Nonlinear Optical (NLO) Properties : Measure second-harmonic generation (SHG) efficiency; fluorophenyl groups enhance hyperpolarizability .

Q. How can researchers address contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer :
  • Dose-Response Studies : Use standardized assays (e.g., MTT for cytotoxicity) with controls for solvent interference (e.g., DMSO ≤0.1%).
  • Molecular Docking : Compare binding affinities to target proteins (e.g., kinases) with structural analogs. For example, fluorophenyl moieties may improve lipid membrane permeability .

Q. What experimental and computational approaches validate discrepancies in reported melting points or solubility data?

  • Methodological Answer :
  • Differential Scanning Calorimetry (DSC) : Determine melting points under controlled heating rates (5°C/min). Variations >5°C suggest polymorphic forms.
  • Solubility Parameters : Hansen solubility parameters (δD, δP, δH) predict miscibility in solvents like dichloromethane (δ ~20 MPa¹/²) versus water (δ ~48 MPa¹/²) .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.